2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione
Description
Isoindoline-1,3-dione (commonly known as phthalimide) derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including acetylcholinesterase (AChE) inhibition, analgesic, antiamnesic, and antihyperglycemic effects . The core structure’s versatility allows for diverse substitutions at the α- and β-positions, enabling tailored pharmacological properties. This article compares these analogs based on synthetic routes, structural features, and biological activities.
Properties
IUPAC Name |
2-[(Z)-1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-20(2)12-16(17(22)13-8-4-3-5-9-13)21-18(23)14-10-6-7-11-15(14)19(21)24/h3-12H,1-2H3/b16-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVZXGKOLIOHEW-VBKFSLOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=CC=C1)\N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One efficient method includes the reaction of phthalic anhydride with dimethylaminomethylene and beta-oxophenethyl groups under controlled conditions. The reaction is often carried out in a solvent such as toluene, with heating and refluxing to facilitate the formation of the desired product . Industrial production methods may involve solventless conditions to adhere to green chemistry principles, ensuring minimal environmental impact .
Chemical Reactions Analysis
2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include toluene as a solvent, heating, and the use of catalysts such as cobalt or palladium .
Scientific Research Applications
2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it inhibits β-amyloid protein aggregation, indicating its potential in Alzheimer’s disease treatment . The compound’s effects are mediated through binding to key amino acid residues in the target proteins, influencing their activity and function .
Comparison with Similar Compounds
Key Compounds :
- 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3)
- 2-(4-(3-(4-chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4)
- 2-(4-(3-(3-methoxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 5)
- 2-(4-(3-(2-hydroxy-4-methoxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 6)
Synthesis :
All compounds were synthesized via Claisen-Schmidt condensation between 2-(4-acetylphenyl)isoindoline-1,3-dione and substituted aldehydes (e.g., indolecarbaldehyde, 4-chlorobenzaldehyde) under alkaline conditions (48 hours, room temperature) .
Aminoalkyl-Substituted Derivatives
Key Compounds :
- 2-(Diethylaminoalkyl)-isoindoline-1,3-dione derivatives (e.g., dual-binding site AChE inhibitors) .
Synthesis :
Derivatives were designed using molecular modeling and synthesized via nucleophilic substitution or alkylation reactions.
Phthalimide Derivatives with Memory-Enhancing Effects
Key Compounds :
- 2-(4-(Trifluoromethyl)phenyl)isoindoline-1,3-dione (Compound 1)
- 2-(4-Bromophenyl)isoindoline-1,3-dione (Compound 2)
- 2-(2,4-Dimethylphenyl)isoindoline-1,3-dione (Compound 3)
Sulfonylurea-Modified Derivatives for Antihyperglycemic Activity
Key Compounds :
- N-(Cyclohexylcarbamoyl)-4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide (VIIo)
- N-(Cyclopentylcarbamoyl)-4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide (VIIp)
Analgesic Derivatives
Key Compound :
- 2-(Phenyl(phenylimino)methyl)isoindoline-1,3-dione
Structural Comparison Table :
Biological Activity
2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione is a complex organic compound belonging to the isoindoline-1,3-dione family. This compound is notable for its multifunctionalized structure, which makes it a valuable building block in various chemical syntheses and industrial applications.
- IUPAC Name: 2-[(Z)-1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl]isoindole-1,3-dione
- Molecular Formula: C19H16N2O3
- CAS Number: 216854-26-1
- InChI Key: ZDVZXGKOLIOHEW-VBKFSLOCSA-N
Synthesis
The synthesis of this compound typically involves the condensation of phthalic anhydride with primary amines, leading to the formation of isoindoline derivatives. It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its application in synthetic chemistry and medicinal chemistry.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Research indicates that this compound has inhibitory effects on β-amyloid protein aggregation, which is significant in Alzheimer's disease treatment. Additionally, it exhibits potential as an antipsychotic agent and antiepileptic drug.
Case Studies and Research Findings
Case Study 1: Inhibition of β-Amyloid Aggregation
A study demonstrated that derivatives of isoindoline compounds could effectively inhibit the aggregation of β-amyloid peptides. The mechanism involves binding to the peptide and stabilizing it in a non-fibrillar form, thus preventing neurotoxicity associated with Alzheimer’s disease.
Case Study 2: Antipsychotic Activity
Another research effort explored the antipsychotic potential of isoindoline derivatives. The results indicated that these compounds could modulate dopamine receptor activity, providing a promising avenue for the development of new antipsychotic medications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Phthalimide | Phthalimide | Antimicrobial properties; less complex than isoindoline derivatives |
| N-substituted isoindoline-1,3-diones | Varies | Diverse biological activities depending on substituents |
| Isoindoline-based acetohydrazides | Varies | Anticholinesterase activities; potential in Alzheimer's treatment |
The unique multifunctionalized structure of this compound allows for diverse biological activities compared to simpler derivatives like phthalimide.
Medical Applications
This compound is being investigated for its potential use in:
- Antipsychotic agents: Modulating neurotransmitter systems.
- Antiepileptic drugs: Reducing seizure activity through receptor modulation.
- Alzheimer's disease treatments: Inhibiting β-amyloid aggregation.
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of dyes and pigments due to its structural properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
